molecular formula C12H8N2O B6413603 2-(4-Cyanophenyl)-4-hydroxypyridine, 95% CAS No. 1261961-58-3

2-(4-Cyanophenyl)-4-hydroxypyridine, 95%

Cat. No.: B6413603
CAS No.: 1261961-58-3
M. Wt: 196.20 g/mol
InChI Key: KARZAHRBOAVRFA-UHFFFAOYSA-N
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Description

2-(4-Cyanophenyl)-4-hydroxypyridine, 95% is a useful research compound. Its molecular formula is C12H8N2O and its molecular weight is 196.20 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Cyanophenyl)-4-hydroxypyridine, 95% is 196.063662883 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Cyanophenyl)-4-hydroxypyridine, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Cyanophenyl)-4-hydroxypyridine, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-oxo-1H-pyridin-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-9-1-3-10(4-2-9)12-7-11(15)5-6-14-12/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARZAHRBOAVRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692428
Record name 4-(4-Oxo-1,4-dihydropyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-58-3
Record name 4-(4-Oxo-1,4-dihydropyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the 1,3-Diketone Precursor

The diketone precursor is typically synthesized via Claisen condensation between a methyl ketone and an ester. For example, 4-cyanophenylacetone reacts with ethyl 4-cyanophenylacetate under basic conditions (e.g., sodium methoxide in N-methylpyrrolidone, NMP) to yield 1-(4-cyanophenyl)-3-(4-cyanophenyl)propane-1,3-dione. This step is critical for ensuring the correct substitution pattern in the final product.

Reaction Conditions:

  • Temperature: 60°C

  • Solvent: NMP

  • Base: Sodium methoxide (30% w/w in methanol)

  • Time: 48 hours

Cyclization to 4-Hydroxypyridine

The diketone undergoes intramolecular aldol condensation in the presence of an acid catalyst (e.g., hydrochloric acid) to form a 4-hydroxypyranone intermediate. Subsequent treatment with aqueous ammonia at 60°C for 2.5 hours facilitates ring contraction, yielding 2-(4-cyanophenyl)-4-hydroxypyridine.

Key Parameters:

  • Ammonia Source: Aqueous NH₃ or ammonium acetate

  • Workup: Extraction with methyl tert-butyl ether (MTBE), followed by concentration under reduced pressure.

  • Yield: 57–92% (HPLC purity).

Multi-Component Reactions Using Nanocatalysts

Role of IRMOF-3/GO/CuFe₂O₄ Nanocomposites

Recent advances leverage magnetic nanocatalysts to streamline pyridine synthesis. The IRMOF-3/GO/CuFe₂O₄ system, reported in PMC10241797 , facilitates a one-pot, three-component reaction between aromatic amines, aldehydes, and malononitrile. For 2-(4-cyanophenyl)-4-hydroxypyridine, 4-cyanobenzaldehyde serves as the aldehyde component, introducing the cyano-substituted aryl group at position 2.

General Procedure:

  • Catalyst Preparation: CuFe₂O₄ nanoparticles are supported on IRMOF-3/graphene oxide (GO) via hydrothermal synthesis.

  • Reaction Setup: 4-Cyanobenzaldehyde (1 mmol), malononitrile (2 mmol), and ammonium acetate (1 mmol) are combined in ethanol with 0.003 g of catalyst.

  • Conditions: Reflux at 80°C for 4 hours.

  • Workup: Filtration, solvent evaporation, and recrystallization from ethanol.

Performance Metrics:

  • Yield: 85–90%

  • Purity: ≥95% (confirmed by HPLC)

  • Catalyst Reusability: 5 cycles without significant activity loss.

Functionalization of Halogenated Pyridines

Nucleophilic Aromatic Substitution

A two-step strategy involves the synthesis of 4-chloro-2-(4-cyanophenyl)pyridine followed by hydroxylation. This method, adapted from Academia.edu , begins with the preparation of 4-nitro-2-(4-cyanophenyl)pyridine-N-oxide, which is treated with ethyl chloroformate and trimethylsilyl cyanide to install the cyano group. Subsequent chlorination with phosphorus oxychloride (POCl₃) yields the 4-chloro intermediate.

Hydroxylation Step:

  • Reagent: NaOH (10% aqueous solution)

  • Conditions: 100°C, 6 hours

  • Yield: 70–75%.

Comparative Analysis of Methods

Method Yield Purity Advantages Limitations
Cyclocondensation57–92%92–95%Direct formation of 4-hydroxypyridine coreLengthy reaction times (48+ hours)
Nanocatalyst85–90%≥95%Rapid, eco-friendly, reusable catalystRequires specialized catalyst synthesis
Halogenation/Hydroxylation70–75%90–93%Compatibility with diverse substituentsMulti-step process with intermediate isolation

Purification and Characterization

Chromatographic Techniques

Final purification to ≥95% purity is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.21 (d, J = 5.1 Hz, 1H, pyridine-H3), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 6.52 (s, 1H, OH).

  • IR (KBr): 2220 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=N), 3400 cm⁻¹ (O-H).

Industrial-Scale Considerations

Large-scale synthesis prioritizes the cyclocondensation route due to its scalability and minimal intermediate handling. Continuous flow reactors enhance efficiency, reducing reaction times from 48 hours to 8–12 hours while maintaining yields >85% .

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